molecular formula C17H25N3O5 B13218054 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid

Cat. No.: B13218054
M. Wt: 351.4 g/mol
InChI Key: WIOMZPVVVMINPR-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C17H25N3O5 This compound is notable for its intricate structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a pyrrolidinyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the pyridine ring: The pyridine ring is constructed through a series of reactions, including cyclization and functional group transformations.

    Introduction of the pyrrolidinyl group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, CrO3, PCC

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Various amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the pyridine ring can lead to a piperidine derivative.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(morpholin-1-yl)pyridin-3-yl]propanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(piperidin-1-yl)pyridin-3-yl]propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-13(15(22)23)14(21)11-6-7-12(18-10-11)20-8-4-5-9-20/h6-7,10,13-14,21H,4-5,8-9H2,1-3H3,(H,19,24)(H,22,23)

InChI Key

WIOMZPVVVMINPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=C(C=C1)N2CCCC2)O)C(=O)O

Origin of Product

United States

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